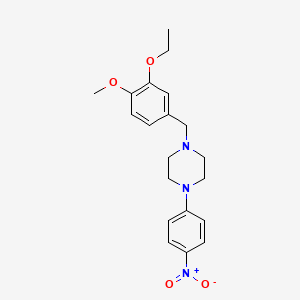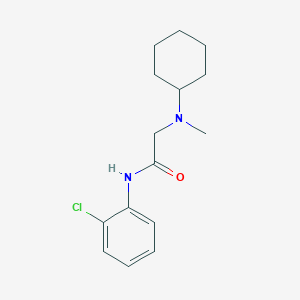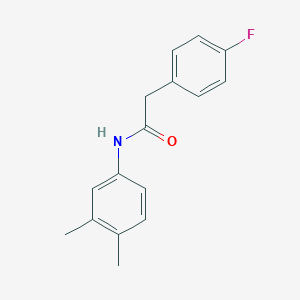![molecular formula C23H19BrN2O3 B4986721 5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4986721.png)
5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of various enzymes involved in cellular signaling pathways. It has been found to inhibit the activity of tyrosine kinase, which plays a crucial role in the regulation of cell growth and differentiation. It also inhibits the activity of protein kinase C, which is involved in the regulation of cell proliferation and apoptosis. Additionally, it inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying various cellular signaling pathways. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One of the potential applications of this compound is in the development of novel anticancer drugs. It has also been suggested that this compound could be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to explore the potential applications of this compound in other areas of scientific research such as immunology and infectious diseases.
Métodos De Síntesis
The synthesis of 5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction between 5-bromo-2-methoxybenzoic acid and 2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against several enzymes such as tyrosine kinase, protein kinase C, and topoisomerase II. It has also been found to possess anti-inflammatory and anticancer properties.
Propiedades
IUPAC Name |
5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3/c1-13-7-9-21-19(11-13)26-23(29-21)16-5-4-6-18(14(16)2)25-22(27)17-12-15(24)8-10-20(17)28-3/h4-12H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKDKXMYBOHTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-methylphenyl)-2-oxoethyl]-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4986642.png)
![3-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4986649.png)
![2-{[5-(3-chlorophenoxy)pentyl]amino}ethanol](/img/structure/B4986663.png)


![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4986679.png)

![2-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4986694.png)

![N-cyclopropyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4986718.png)
![methyl 3-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4986727.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4986733.png)
![2-methyl-4-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B4986739.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(mesitylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B4986744.png)